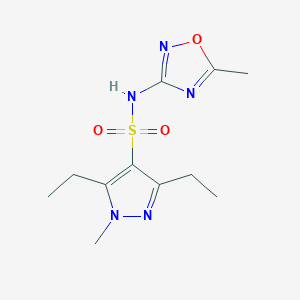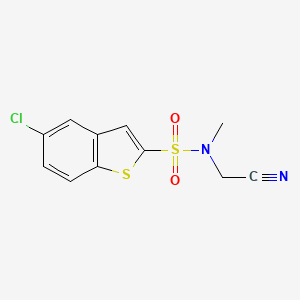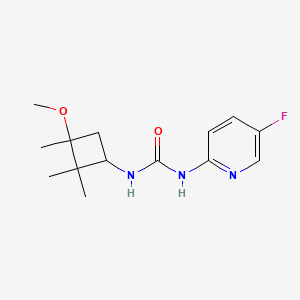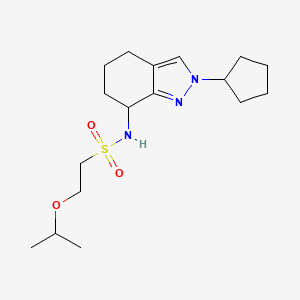![molecular formula C15H15N3OS2 B7682367 2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7682367.png)
2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. In
作用机制
The mechanism of action of 2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes such as tyrosine kinases and cyclooxygenases, which are involved in various cellular processes such as cell proliferation and inflammation. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that can be used as a therapeutic strategy for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole can have various biochemical and physiological effects depending on the concentration and duration of exposure. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, which can lead to the suppression of tumor growth. It has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenases, which are enzymes involved in the production of inflammatory mediators such as prostaglandins. Additionally, the compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using 2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole in lab experiments is its potential as a therapeutic agent for various diseases. The compound has also been used as a fluorescent probe for the detection of metal ions in biological systems, which can be useful in studying metal ion transport and homeostasis. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
未来方向
There are several areas of future research that can be explored with regards to 2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole. One area of research is to investigate the potential of this compound as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. Another area of research is to explore the potential of this compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies can be conducted to investigate the mechanism of action of this compound and its potential side effects on cells and tissues.
合成方法
The synthesis of 2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole can be achieved using various methods. One of the most common methods involves the reaction of 2-oxo-2,3-dihydrothiazole-4-carbaldehyde with 2-thiophen-2-yl-1H-imidazole-1-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dimethylformamide or acetonitrile, and the product is obtained after purification by column chromatography.
科学研究应用
2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the field of medicinal chemistry, where this compound has been investigated for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
2-(oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-3-12(19-7-1)15-17-11(10-21-15)9-18-6-5-16-14(18)13-4-2-8-20-13/h2,4-6,8,10,12H,1,3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSMEUOSEGZRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=CS2)CN3C=CN=C3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,5-dimethoxyphenyl)ethyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7682285.png)
![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
![3-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)piperidin-2-one](/img/structure/B7682307.png)
![5-(2,2,2-trifluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7682311.png)

![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)



![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-(thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7682357.png)

![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)
![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methyl-4-phenylcyclohexan-1-amine](/img/structure/B7682366.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one;hydrochloride](/img/structure/B7682377.png)